molecular formula C13H22O B13223008 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene

Katalognummer: B13223008
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: JLQGFCAFGWVFRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₃H₂₂O. It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction. This often involves the use of a diol or a similar precursor that can undergo intramolecular cyclization.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This step may involve the use of ethyl halides and a strong base to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or the ethyl group.

    Substitution: The ethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Alkyl halides and strong bases such as sodium hydride (NaH) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: This compound has a similar spirocyclic structure but with different substituents.

    7-Oxaspiro[5.6]dodec-9-ene: Lacks the ethyl group, providing a basis for comparison in terms of reactivity and stability.

Uniqueness

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific combination of a spirocyclic ring and an ethyl group. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specialized research applications.

Eigenschaften

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

3-ethyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C13H22O/c1-2-12-6-9-13(10-7-12)8-4-3-5-11-14-13/h3,5,12H,2,4,6-11H2,1H3

InChI-Schlüssel

JLQGFCAFGWVFRT-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC2(CCC=CCO2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.